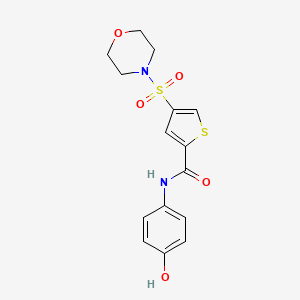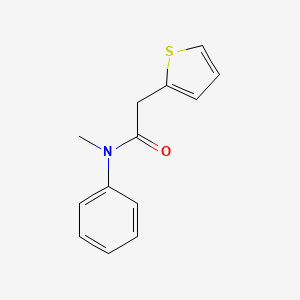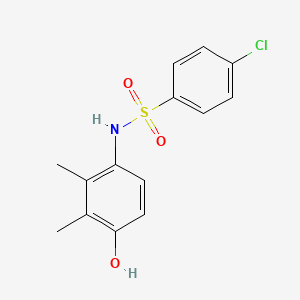
4-(2-oxo-1-pyrrolidinyl)-N'-(3-pyridinylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds like 4-(2-oxo-1-pyrrolidinyl)-N'-(3-pyridinylmethylene)benzohydrazide often involves multi-step processes that leverage the reactivity of functional groups to build up the desired molecular architecture. A common approach could involve the formation of the pyrrolidinone core, followed by the introduction of the benzohydrazide functionality, and subsequent linkage to the pyridinyl moiety through a methylene bridge. Techniques such as palladium-catalyzed coupling reactions, condensation steps, and protective group strategies might be employed to achieve the synthesis with high selectivity and yield (Rossi et al., 2014).
Aplicaciones Científicas De Investigación
Molecular Machines and Electronic Devices
A study on the derivative of 2-pyridinecarboxaldehyde demonstrated its potential in molecular machines and electronic devices. The compound exhibits E/Z isomerization induced by ultraviolet radiation, which is significant for the development of molecular switches and data storage devices. This is supported by spectroscopy and dynamic property analyses, underlining its utility in advanced materials science (Gordillo et al., 2016).
Catalysis and DNA Binding
Another study highlighted the synthesis of new Schiff base compounds with applications in catalysis, DNA binding, and antimicrobial activities. These compounds, including derivatives of benzohydrazide, demonstrate the potential for biological and chemical catalysis, offering pathways to new treatments and chemical synthesis methods (El‐Gammal et al., 2021).
Fluorescence and Photoluminescence
Research into tridentate pyridinyl-hydrazone zinc(II) complexes has revealed their utility as fluorophores for blue emitting layers. Such compounds exhibit intense blue fluorescence due to the aggregation-induced emission (AIE) effect, promising for applications in optoelectronics and display technologies (Diana et al., 2019).
Conducting Polymers
Derivatives of pyrrol-2-yl have been used in the synthesis of conducting polymers, which are significant for electronic and optoelectronic applications. These materials offer low oxidation potentials and stability in the conducting state, highlighting their potential in electronic devices (Sotzing et al., 1996).
Photoisomerization Properties
Complexes involving benzohydrazide derivatives have shown reversible trans-to-cis photoisomerization properties. This characteristic is crucial for developing light-responsive materials, which could have applications ranging from smart coatings to drug delivery systems (Lin et al., 2017).
Propiedades
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-4-2-10-21(16)15-7-5-14(6-8-15)17(23)20-19-12-13-3-1-9-18-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,20,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMUFGIIAZRSKS-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)
![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)


![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)
![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)
![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)

